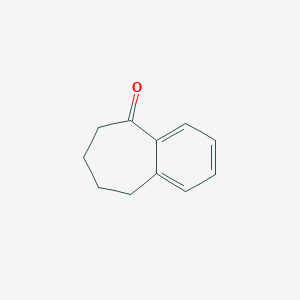

1-Benzosuberone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHUHTFXMNQHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231908 | |

| Record name | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-73-3 | |

| Record name | Benzosuberone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzosuberone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzosuberone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzosuberone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK6CAL2PHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzosuberone from Phenylbutyric Acid

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-benzosuberone, a key intermediate in the development of various pharmaceuticals, from 4-phenylbutyric acid.[1][2] The core of this transformation is the intramolecular Friedel-Crafts acylation, a robust and widely utilized method for the formation of cyclic ketones. This document details the underlying reaction mechanism, provides specific experimental protocols, and presents quantitative data on reaction yields under various catalytic conditions. Spectroscopic data for the characterization of this compound are also summarized. Visual diagrams of the synthesis pathway and a general experimental workflow are included to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one) is a bicyclic aromatic ketone.[4] Its seven-membered ring fused to a benzene (B151609) ring forms a core scaffold in a variety of biologically active molecules, including compounds with anti-inflammatory, CNS-stimulant, and anti-tumor activities.[2] A primary and efficient method for synthesizing this key structure is through the intramolecular cyclization of 4-phenylbutyric acid.[5]

This reaction is a classic example of an intramolecular Friedel-Crafts acylation, where the carboxylic acid moiety acylates the aromatic ring to form the seven-membered cyclic ketone.[3] The direct dehydrative cyclization of 4-phenylbutyric acid is an environmentally favorable process as it formally produces only water as a byproduct. Various acidic catalysts can be employed to facilitate this reaction, with common choices including polyphosphoric acid (PPA), methanesulfonic acid (MSA), and Eaton's reagent.[3][5]

Reaction Mechanism and Pathway

The synthesis proceeds via an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). The strong acid catalyst protonates the carboxylic acid of 4-phenylbutyric acid, which then loses water to form a highly electrophilic acylium ion. The adjacent phenyl ring then acts as a nucleophile, attacking the acylium ion. A final deprotonation step re-establishes the aromaticity of the ring, yielding the this compound product. The formation of the seven-membered ring is a key step in this process.[3]

Caption: Synthesis pathway from 4-phenylbutyric acid to this compound.

Experimental Protocols

Detailed methodologies for the cyclization of 4-phenylbutyric acid are presented below. The choice of catalyst can influence reaction conditions, yield, and ease of workup.

Method A: Cyclization using Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid)

This method is highly effective for facilitating intramolecular Friedel-Crafts annulation.[5]

Materials:

-

4-Phenylbutyric acid

-

Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-phenylbutyric acid (1.0 eq) in a suitable solvent like dichloromethane, add Eaton's reagent (typically 10-20 eq by volume) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[5]

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash chromatography on silica gel to afford pure this compound.[5]

Method B: Cyclization using Methanesulfonic Acid (MSA)

Methanesulfonic acid is a strong, non-oxidizing acid that is easier to handle than polyphosphoric acid. It serves as both the catalyst and the solvent.[6]

Materials:

-

4-Phenylbutyric acid

-

Methanesulfonic acid (MSA)

-

Ice water

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Add 4-phenylbutyric acid (1.0 eq) to an excess of methanesulfonic acid (e.g., 10 mL per gram of starting material) in a round-bottom flask equipped with a stir bar.

-

Heat the mixture with stirring in a water bath at 85-95 °C for approximately 30 minutes.

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[6]

-

Filter the drying agent and remove the solvent in vacuo to yield the crude this compound.[6]

-

Further purification can be achieved via vacuum distillation or column chromatography.

Quantitative Data

The efficiency of the synthesis is highly dependent on the chosen catalyst and reaction conditions. The table below summarizes reported yields for the cyclization of phenylbutyric acid and its derivatives.

| Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| 4-Phenylbutyric acid | Methanesulfonic acid (MSA) | 85-95 °C, 30 min | 23-80% | [6] |

| 5-(2′,3′-Dimethoxyphenyl)pentanoic acid | Eaton's Reagent | RT, 12 h | 74% | [5] |

| 4-Phenylbutyric acid | Bi(OTf)₃ (10 mol%) | 1,2-dichloroethane, 80 °C, 1 h | 98% | |

| 4-Phenylbutyric acid | Ga(OTf)₃ (10 mol%) | 1,2-dichloroethane, 80 °C, 1 h | 96% | |

| 4-Phenylbutyric acid | In(OTf)₃ (10 mol%) | 1,2-dichloroethane, 80 °C, 1 h | 95% |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| Molecular Formula | C₁₁H₁₂O | [4][7] |

| Molecular Weight | 160.21 g/mol | [4][7] |

| Appearance | Clear, light yellow liquid | [1] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.71 (d), 7.39 (t), 7.27 (t), 7.17 (d), 2.89 (t), 2.70 (t), 1.84 (m), 1.77 (m) | [8] |

| IR Spectrum (cm⁻¹) | Key peaks indicative of a carbonyl group (C=O) and aromatic C-H bonds. | [9] |

| Mass Spectrum (EI) | m/z: 160 (M+), 132, 131, 117, 115, 104, 91 | [7] |

General Experimental Workflow

The overall process from starting material to purified product follows a standardized workflow in a synthetic chemistry laboratory.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 4-phenylbutyric acid via intramolecular Friedel-Crafts acylation is a well-established and efficient transformation. The choice of a strong acid catalyst, such as Eaton's reagent, methanesulfonic acid, or various metal triflates, allows for high yields of the desired cyclic ketone. The procedures outlined in this guide provide a solid foundation for researchers to produce this valuable intermediate for applications in medicinal chemistry and drug development. Careful execution of the experimental protocol and purification steps is crucial for obtaining a high-purity final product.

References

- 1. Page loading... [guidechem.com]

- 2. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Benzosuberone | C11H12O | CID 70003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound(826-73-3) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(826-73-3) IR Spectrum [m.chemicalbook.com]

Spectroscopic Characterization of 1-Benzosuberone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Benzosuberone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.71 | dd | 1H |

| Aromatic (Ar-H) | 7.39 | td | 1H |

| Aromatic (Ar-H) | 7.27 | t | 1H |

| Aromatic (Ar-H) | 7.17 | d | 1H |

| Aliphatic (-CH₂-) | 2.89 | t | 2H |

| Aliphatic (-CH₂-) | 2.70 | t | 2H |

| Aliphatic (-CH₂-) | 1.84 | m | 2H |

| Aliphatic (-CH₂-) | 1.77 | m | 2H |

Data sourced from publicly available spectral databases.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~205-220 |

| Aromatic (Quaternary) | ~125-150 |

| Aromatic (CH) | ~115-140 |

| Aliphatic (-CH₂-) | ~20-45 |

Note: The specific experimental values for all carbon shifts were not available in the searched literature. The provided ranges are typical for the respective functional groups and chemical environments.[2][3]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

¹H and ¹³C NMR Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program (e.g., zg30). A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.[4]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group, as well as absorptions for the aromatic and aliphatic C-H bonds.

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1715 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

Note: The specific peak values can be found in the NIST Chemistry WebBook.[5][6][7]

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Ensure the sample of this compound is a liquid or can be dissolved in a volatile solvent.

-

Place a small drop of the neat liquid or a concentrated solution onto a salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top and gently rotate to create a thin, uniform film.

FT-IR Spectrum Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Possible Fragment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 131 | 65.4 | [M - C₂H₅]⁺ |

| 104 | 70.2 | [M - C₄H₈]⁺ |

| 91 | 41.1 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 17.6 | [C₆H₅]⁺ (Phenyl ion) |

Data sourced from publicly available spectral databases.[1]

Experimental Protocol for Electron Ionization Mass Spectrometry

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is heated to ensure vaporization into the ion source.

Ionization and Analysis:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.[10][11]

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Spectroscopic characterization workflow for this compound.

References

- 1. This compound(826-73-3) 1H NMR [m.chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Calculation of Electron Ionization Mass Spectra with Semiempirical GFNn-xTB Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of 1-Benzosuberone

An In-depth Technical Guide to 1-Benzosuberone

Introduction

This compound, also known by its IUPAC name 6,7,8,9-tetrahydrobenzo[1]annulen-5-one, is a cyclic ketone with a chemical structure featuring a benzene (B151609) ring fused to a seven-membered cycloheptanone (B156872) ring.[2] It serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[3][4] Its unique bicyclic structure makes it a valuable scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and derivatization, and key safety information for researchers and drug development professionals.

Physicochemical and Identification Data

Quantitative data for this compound has been compiled from various sources to provide a detailed reference.

Table 1: Chemical Identifiers and Formula

| Identifier | Value | Source |

| IUPAC Name | 6,7,8,9-tetrahydrobenzo[1]annulen-5-one | [2][5] |

| CAS Number | 826-73-3 | [2][5][6][7][8] |

| Molecular Formula | C₁₁H₁₂O | [2][5][6][7][8] |

| Molecular Weight | 160.21 g/mol | [2][6][7][8] |

| EC Number | 212-558-4 | [6] |

| MDL Number | MFCD00004144 | [6] |

| Synonyms | Benzosuberone, 1-Benzosuberanone, 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | [2][3][5][6][7] |

| InChI Key | KWHUHTFXMNQHAA-UHFFFAOYSA-N | [2][3][5] |

| Canonical SMILES | C1CCC(=O)C2=CC=CC=C2C1 | [2] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Clear, light yellow liquid | [1][3] |

| Form | Liquid | [6][9] |

| Melting Point | 129 - 131 °C (Note: This appears anomalous, most sources list as liquid at RT) | [1] |

| Boiling Point | 270 °C (lit.) | [1][6][9] |

| Density | 1.071 g/mL at 25 °C (lit.) | [1][9] |

| Refractive Index | n20/D 1.564 (lit.) | [1][6][9] |

| Water Solubility | 0.16 g/L (at 25 °C) | [1][3] |

| Vapor Pressure | 0.006 mmHg (at 25 °C) | [1] |

| LogP (Octanol/Water) | 3.09 | [1] |

| Heat of Vaporization | 51.25 kJ/mol | [1] |

Table 3: Safety and Hazard Information

| Parameter | Value | Source |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |

| Storage Class | 10 - Combustible liquids | [6] |

| Personal Protection | Eyeshields, gloves, multi-purpose combination respirator cartridge. | [6] |

Chemical Properties and Reactivity

This compound's reactivity is characterized by the presence of a carbonyl group and an aromatic ring, making it a versatile substrate for various organic transformations.

-

Stability : It should be stored in a cool, dry place away from direct sunlight.[3] It is a combustible liquid.[6]

-

Reactivity : As a ketone, it can undergo reactions at the carbonyl group, such as nucleophilic addition, reduction to an alcohol, and formation of enamines or enolates. The adjacent aromatic ring can undergo electrophilic substitution, although the carbonyl group is deactivating. Its primary use is as a key intermediate in the synthesis of more complex molecules, including benzosuberene-based tubulin polymerization inhibitors and other novel benzosuberone derivatives.[4][10]

The following diagram illustrates the relationship between the functional groups of this compound and its potential reaction sites.

Caption: Relationship between this compound's structure and its reactivity.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent derivatization are critical for its application in research.

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Annulation

This protocol describes the cyclization of a carboxylic acid precursor to form the benzosuberone core. This method is a foundational technique for creating this class of compounds.[10]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A solution of the precursor, 5-(2',3'-dimethoxyphenyl)pentanoic acid, is prepared.[10]

-

Cyclization: Eaton's reagent (7.7 weight percent P₂O₅ in methanesulfonic acid) is added to the solution.[10] The reaction mixture is stirred, facilitating an intramolecular Friedel-Crafts annulation.[10]

-

Workup: The reaction is quenched by pouring it over ice and neutralizing with sodium bicarbonate. The aqueous mixture is then extracted multiple times with ethyl acetate (B1210297) (EtOAc).[10]

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.[10]

-

Purification: The crude product is purified by flash chromatography using a silica (B1680970) gel column with a gradient of ethyl acetate in hexanes to yield the pure benzosuberone analog.[10]

Protocol 2: Synthesis of Benzosuberone Derivatives via Suzuki Coupling

This protocol outlines a general method for derivatizing the this compound scaffold, demonstrating its utility as a starting material for creating libraries of compounds for drug discovery.[4]

Workflow Diagram:

Caption: General workflow for synthesizing derivatives from this compound.

Methodology:

-

Formation of Enol Triflate: this compound is first treated with a base like sodium bis(trimethylsilyl)amide (NaHMDS) and a triflating agent such as N-Phenyl-bis(trifluoromethanesulfonamide) (PhNTf₂) in an appropriate solvent like THF at low temperatures (-78 °C to room temperature).[4] This converts the ketone into a more reactive enol triflate intermediate.[4]

-

Suzuki Coupling: The resulting triflate derivative is then subjected to a Suzuki coupling reaction. This involves reacting the intermediate with a desired arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture such as toluene/ethanol/water.

-

Workup and Purification: After the reaction is complete, a standard aqueous workup is performed, followed by extraction with an organic solvent. The crude product is then purified, typically using column chromatography, to yield the final aryl-substituted benzosuberone derivative.

Spectral Information

Spectral data is essential for the structural confirmation of this compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to IR and mass spectrometry data.[5][11] Additionally, 1H NMR and 13C NMR spectra are available through various chemical databases, which are crucial for confirming the proton and carbon environments within the molecule.[12]

-

Mass Spectrum (Electron Ionization): The molecular ion peak is observed at m/z = 160, corresponding to the molecular weight of the compound.[12]

-

Infrared (IR) Spectrum: A strong absorption band characteristic of a conjugated ketone C=O stretch is expected around 1680-1660 cm⁻¹.

-

¹H NMR Spectrum: The spectrum would show characteristic signals for the aromatic protons and the aliphatic protons of the seven-membered ring.

-

¹³C NMR Spectrum: The spectrum would display signals for the carbonyl carbon (around 200 ppm), aromatic carbons, and aliphatic carbons.

Conclusion

This compound is a well-characterized compound with a rich chemistry that makes it an important building block in medicinal chemistry and organic synthesis. Its defined physical properties, predictable reactivity, and established synthetic protocols enable its use in the creation of diverse and complex molecules. This guide provides foundational technical information to support researchers and developers in leveraging the full potential of this versatile chemical scaffold.

References

- 1. This compound(826-73-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Benzosuberone | C11H12O | CID 70003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. This compound [webbook.nist.gov]

- 6. 1-苯并环庚酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound/CAS:826-73-3-HXCHEM [hxchem.net]

- 9. This compound 99 826-73-3 [sigmaaldrich.com]

- 10. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound(826-73-3) 1H NMR spectrum [chemicalbook.com]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 1-Benzosuberone

For Immediate Release

A cornerstone in medicinal chemistry and drug development, 1-benzosuberone is a bicyclic ketone featuring a benzene (B151609) ring fused to a seven-membered cycloheptanone (B156872) ring. Its unique structural motif is a key component in a wide array of biologically active compounds, demonstrating therapeutic potential in areas such as cancer, inflammation, and central nervous system disorders. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, offering detailed experimental protocols and a comparative analysis of key methodologies for researchers, scientists, and professionals in drug development.

A Historical Perspective: From Cycloheptanones to a Benzofused Mainstay

The journey to synthesizing this compound is rooted in the earlier exploration of seven-membered carbocycles. As early as 1836, the French chemist Jean-Baptiste Boussingault reported the synthesis of cycloheptanone, also known as suberone, through the pyrolysis of calcium suberate. This foundational work established the feasibility of creating seven-membered ring systems.

The advent of the Friedel-Crafts reaction in 1877, discovered by Charles Friedel and James Crafts, provided a powerful new tool for the alkylation and acylation of aromatic rings. This reaction would become central to the efficient construction of the this compound scaffold. While the precise first synthesis of this compound is not definitively pinpointed in the readily available literature, early methods logically followed from the application of Friedel-Crafts chemistry to precursors that could form the seven-membered ring fused to a benzene ring.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound has been approached through several key strategies, with intramolecular Friedel-Crafts acylation being a dominant and historically significant method. The choice of starting material and cyclization agent has been a primary focus of optimization over the years.

| Method | Starting Material(s) | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Intramolecular Friedel-Crafts Acylation | 5-Phenyl-n-pentanoic acid | Polyphosphoric Acid (PPA) | 1,1,2,2-Tetrachloroethane | 120 | 2 | ~90 | - |

| Friedel-Crafts Reaction | δ-Valerolactone and Benzene | Anhydrous Aluminum Trichloride (B1173362) (AlCl₃) | Benzene (reagent & solvent) | 80 (reflux) | 14 | 71.2 | 98.9 |

| Multi-step Synthesis | Diethyl malonate and 1-bromo-3-phenylpropane | NaH, THF; KOH; Acid hydrolysis/decarboxylation | THF | Reflux | 15 (initial step) | - | - |

| Eaton's Reagent Mediated Cyclization | Substituted 5-phenylpentanoic acid derivatives | Eaton's Reagent (P₂O₅ in CH₃SO₃H) | - | - | - | High | - |

Detailed Experimental Protocols

Method 1: Intramolecular Friedel-Crafts Acylation of 5-Phenyl-n-pentanoic Acid

This classical approach relies on the acid-catalyzed cyclization of a pre-formed phenyl-substituted carboxylic acid. Polyphosphoric acid (PPA) is a commonly employed and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: To a 250 ml three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5.21 g (0.029 mol) of 5-phenyl-n-pentanoic acid, 13.5 g of polyphosphoric acid, and 40 ml of 1,1,2,2-tetrachloroethane.[1]

-

Reaction Execution: Heat the reaction mixture to 120°C and maintain this temperature with stirring for 2 hours.[1]

-

Work-up: After cooling the reaction mixture to room temperature, cautiously add 30 g of ice water to decompose the remaining polyphosphoric acid.[1]

-

Extraction and Purification: Separate the organic layer and wash it with a saturated sodium bicarbonate solution (20 ml) followed by saturated brine. The resulting crude product can be further purified by distillation or chromatography to yield this compound.[1]

Method 2: Friedel-Crafts Reaction of δ-Valerolactone with Benzene

This method constructs the this compound skeleton by reacting a cyclic ester with benzene in the presence of a strong Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a 5 L three-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and a gas outlet, combine 332.3 g of δ-valerolactone and 2.33 L of benzene.[1]

-

Catalyst Addition: While stirring at room temperature, add 1.77 kg of anhydrous aluminum trichloride in portions over a period of 2 hours.[1]

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 14 hours. Monitor the reaction progress by TLC to confirm the consumption of δ-valerolactone.[1]

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a mixture of 8 kg of crushed ice and 1.4 L of concentrated hydrochloric acid.[1]

-

Extraction and Purification: Stir the mixture and separate the layers. Extract the aqueous phase once with 2 L of toluene. Combine the organic phases and wash sequentially with a 10% (w/w) NaOH solution and 1 L of water. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation, collecting the fraction at 178°C-182°C, to yield this compound.[1] A second distillation can be performed to achieve higher purity.[1]

Modern Synthetic Developments

While the classical Friedel-Crafts approaches remain robust and widely used, modern organic synthesis has introduced novel methods for the construction of the this compound core. These include:

-

Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent, often provides higher yields and milder reaction conditions for intramolecular cyclizations compared to PPA.

-

Metal-Free Ring Expansion: Recent methodologies have explored the metal-free ring expansion of cyclopropanols containing a pendant styrene (B11656) moiety, offering an alternative pathway to this compound derivatives.

Conclusion

The synthesis of this compound has evolved from the foundational principles of the Friedel-Crafts reaction to encompass a variety of methodologies tailored for efficiency and substrate scope. The continued interest in benzosuberone-containing compounds for drug discovery ensures that the development of novel and improved synthetic routes will remain an active area of research. This guide provides a comprehensive overview of the historical context and key synthetic strategies, serving as a valuable resource for scientists working on the synthesis and application of this important chemical scaffold.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for 1-Benzosuberone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction as a pivotal method for the synthesis of 1-Benzosuberone, a valuable scaffold in medicinal chemistry. This document details the underlying reaction mechanism, provides experimentally validated protocols, and presents a comparative analysis of various catalytic systems.

Introduction

This compound (6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one) is a bicyclic aromatic ketone that serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its seven-membered ring fused to a benzene (B151609) ring provides a unique three-dimensional structure that is of significant interest in drug discovery. The intramolecular Friedel-Crafts acylation of 5-phenylvaleric acid or its derivatives is the most direct and widely employed method for the synthesis of this important molecule. This guide will delve into the critical aspects of this transformation, offering practical insights for its successful implementation in a laboratory setting.

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The synthesis of this compound via Friedel-Crafts acylation is a classic example of an intramolecular electrophilic aromatic substitution. The reaction can be initiated from either 5-phenylvaleric acid or its more reactive derivative, 5-phenylvaleroyl chloride.

From 5-Phenylvaleric Acid:

When using 5-phenylvaleric acid, a strong protic acid catalyst, such as polyphosphoric acid (PPA), or a combination of a Lewis acid and a dehydrating agent is required. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Subsequent intramolecular attack by the electron-rich benzene ring leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of this intermediate restores the aromaticity of the benzene ring and yields the cyclic ketone, this compound.

From 5-Phenylvaleroyl Chloride:

The reaction is more facile when starting from 5-phenylvaleroyl chloride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the phenyl ring in an intramolecular fashion, proceeding through a similar sigma complex to afford this compound after deprotonation. Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is generally required.[2]

Below is a diagram illustrating the generalized reaction mechanism.

Caption: Generalized mechanism of this compound synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, 5-phenylvaleric acid, and its subsequent cyclization to this compound using polyphosphoric acid.

Synthesis of 5-Phenylvaleric Acid

A common route to 5-phenylvaleric acid involves the Clemmensen or Wolff-Kishner reduction of 5-oxo-5-phenylpentanoic acid, which can be prepared by the Friedel-Crafts acylation of benzene with glutaric anhydride (B1165640).

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Molar Eq. |

| Benzene | C₆H₆ | 78.11 | 100 mL | - |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 22.8 g | 1.0 |

| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 53.4 g | 2.0 |

| Zinc Amalgam (Zn(Hg)) | - | - | 65 g | - |

| Concentrated HCl | HCl | 36.46 | 100 mL | - |

| Toluene | C₇H₈ | 92.14 | 50 mL | - |

| Water | H₂O | 18.02 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure for 5-oxo-5-phenylpentanoic acid:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride and benzene.

-

Cool the flask in an ice bath and add a solution of glutaric anhydride in benzene dropwise with vigorous stirring.

-

After the addition is complete, heat the reaction mixture on a water bath at 60-70 °C for 2 hours.

-

Cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the benzene layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate (B86663).

-

Remove the solvent under reduced pressure to obtain the crude 5-oxo-5-phenylpentanoic acid.

Procedure for 5-Phenylvaleric Acid (Clemmensen Reduction):

-

To a flask containing amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.

-

Add the crude 5-oxo-5-phenylpentanoic acid to the flask.

-

Heat the mixture under reflux for 24-48 hours, with periodic additions of concentrated hydrochloric acid.

-

After cooling, separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation to yield crude 5-phenylvaleric acid, which can be purified by recrystallization from a suitable solvent like hexane.

Intramolecular Friedel-Crafts Acylation to this compound

Using Polyphosphoric Acid (PPA):

Polyphosphoric acid is a viscous and effective reagent for this cyclization.[1][3]

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity |

| 5-Phenylvaleric Acid | C₁₁H₁₄O₂ | 178.23 | 10.0 g |

| Polyphosphoric Acid (PPA) | (HPO₃)n | - | 100 g |

| Ice | H₂O | 18.02 | As needed |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | As needed |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed |

Procedure:

-

Place 5-phenylvaleric acid in a flask equipped with a mechanical stirrer.

-

Add polyphosphoric acid to the flask.

-

Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.[4][5]

The following diagram illustrates a typical experimental workflow for this synthesis.

Caption: Experimental workflow for this compound synthesis.

Data Presentation: Catalyst and Condition Comparison

| Catalyst | Precursor | Typical Conditions | Reported Yield Range | Reference |

| Polyphosphoric Acid (PPA) | 5-Phenylvaleric Acid | 80-100 °C, neat | Good to Excellent | [1][3] |

| Aluminum Chloride (AlCl₃) | 5-Phenylvaleroyl Chloride | 0 °C to RT, in CS₂ or CH₂Cl₂ | Good to Excellent | [6] |

| Eaton's Reagent (P₂O₅/MeSO₃H) | 5-Phenylvaleric Acid | RT to moderate heating | High | [7] |

| Nafion-H | 5-Phenylvaleric Acid | Reflux in a suitable solvent | Good to Excellent | [1] |

| Heteropoly Acids | 5-Phenylvaleric Acid | Reflux in chlorobenzene | Good | [1] |

Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and work-up procedures. The provided ranges are indicative based on related intramolecular Friedel-Crafts acylations.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the aliphatic protons of the seven-membered ring.

-

13C NMR: The carbon NMR will display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the conjugated ketone carbonyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (160.21 g/mol ).

Conclusion

The intramolecular Friedel-Crafts acylation is a robust and efficient method for the synthesis of this compound. The choice between using 5-phenylvaleric acid with a protic acid catalyst like PPA or 5-phenylvaleroyl chloride with a Lewis acid like AlCl₃ will depend on the availability of reagents and the desired reaction conditions. Careful control of the reaction parameters and a thorough purification process are essential for obtaining a high yield of the pure product. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to 1-Benzosuberone: Core Molecular Properties

This technical guide serves as a foundational resource for researchers, scientists, and professionals in drug development interested in the core physicochemical properties of 1-Benzosuberone.

Quantitative Data Summary

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including reaction stoichiometry, solution preparation, and molecular modeling.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O[1][2][3][4] |

| Molecular Weight | 160.21 g/mol [2][3][4] |

| Monoisotopic Mass | 160.088815002 Da[4][5] |

| CAS Registry Number | 826-73-3[1][2] |

Diagrams

The following diagram illustrates the logical relationship between the compound's name and its primary molecular identifiers.

References

An In-depth Technical Guide to the Solubility of 1-Benzosuberone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Benzosuberone

This compound (CAS 826-73-3) is an aromatic ketone with a bicyclic structure, making it a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its solubility is a critical parameter in process development, formulation, and various analytical procedures. While it is generally known to be soluble in organic solvents and insoluble in water, precise quantitative data is essential for reproducible and scalable scientific work.[1] One source indicates a water solubility of 0.16 g/L at 25°C.[2]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound, as a relatively non-polar aromatic ketone, is expected to be soluble in a range of common organic solvents.[3] Lower molecular weight aldehydes and ketones are generally miscible with water, but this solubility decreases as the length of the carbon chain increases.[3] All aldehydes and ketones are typically soluble in organic solvents such as benzene, ether, methanol, and chloroform.[3]

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Expected Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Soluble | Favorable dipole-dipole interactions with the ketone group. |

| Non-Polar (e.g., Hexane, Toluene) | Likely Soluble | Van der Waals forces can facilitate dissolution of the aromatic and aliphatic portions of the molecule. |

| Aqueous | Insoluble | The hydrophobic nature of the benzocyclic ring system limits solubility in water. |

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, isopropanol, and ethyl acetate. The absence of this data necessitates experimental determination to support research and development activities. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.

4.1. Shake-Flask Method: A Detailed Protocol

This protocol is a generalized procedure and may require optimization based on the specific solvent and available analytical instrumentation.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, ethyl acetate) of high purity

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid remaining at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the specific solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at different temperatures if temperature-dependent solubility data is required.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The shake-flask method, as outlined, is a robust and reliable approach for generating the high-quality solubility data required by researchers, scientists, and drug development professionals to advance their work. Accurate solubility data is fundamental for the successful design of synthetic routes, purification strategies, and formulation development involving this compound.

References

Thermal Stability and Decomposition of 1-Benzosuberone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-benzosuberone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental data on the thermal properties of this compound in publicly accessible literature, this document outlines the expected thermal behavior and decomposition pathways based on the analysis of structurally similar cyclic aromatic ketones. It details the standard experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS), that are critical for a thorough evaluation of its thermal stability. This guide serves as a foundational resource for researchers, enabling them to anticipate the thermal characteristics of this compound and to design appropriate experimental studies.

Introduction

This compound, a bicyclic aromatic ketone, is a valuable scaffold in medicinal chemistry, forming the structural core of numerous biologically active molecules. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly during synthetic modifications that may involve elevated temperatures. Thermal decomposition can lead to the formation of impurities, potentially impacting the yield, purity, and safety profile of active pharmaceutical ingredients (APIs). This guide provides a framework for assessing the thermal properties of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding its physical behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 160.21 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | - |

| Melting Point | 22-24 °C | - |

| Boiling Point | 274-276 °C at 760 mmHg | - |

| Density | 1.071 g/cm³ | - |

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties of this compound.

Methodologies for Thermal Analysis

A comprehensive thermal stability assessment of this compound would involve a combination of thermoanalytical techniques. The following sections detail the standard experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and decomposition profile of a substance.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), obtained from the derivative of the TGA curve (DTG), are determined.

Hypothetical TGA Data for this compound

The following table presents hypothetical data that could be obtained from a TGA experiment on this compound, based on the behavior of similar aromatic ketones.

| Parameter | Hypothetical Value | Description |

| Tonset (Nitrogen) | 250 - 280 °C | The temperature at which significant decomposition begins. |

| Tmax (Nitrogen) | 300 - 350 °C | The temperature of the maximum rate of mass loss. |

| Residue at 600 °C | < 5% | The percentage of non-volatile material remaining at the end of the experiment. |

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound. This table provides an example of the type of quantitative data generated from a TGA experiment.

Figure 1: Experimental Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition energetics.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected thermal events.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by their respective peaks. The onset temperature, peak temperature, and enthalpy (ΔH) of these transitions are calculated.

Hypothetical DSC Data for this compound

The following table presents hypothetical data that could be obtained from a DSC experiment on this compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 20 - 23 | 22 - 25 | 90 - 110 (Endothermic) |

| Decomposition | 260 - 290 | 310 - 360 | -200 to -400 (Exothermic) |

Table 3: Hypothetical Differential Scanning Calorimetry Data for this compound. This table provides an example of the quantitative data for thermal transitions obtained from a DSC experiment.

Figure 2: Experimental Workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis - Gas Chromatography-Mass Spectrometry (EGA-GC-MS)

To identify the volatile products generated during the thermal decomposition of this compound, the effluent gas from the TGA can be analyzed by a mass spectrometer (MS) or trapped and subsequently injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

Experimental Protocol:

-

Instrumentation: A TGA instrument coupled to a GC-MS system via a heated transfer line.

-

TGA Conditions: The TGA experiment is performed as described in section 3.1.

-

Gas Transfer: The gaseous decomposition products are carried from the TGA furnace to the GC injection port through a heated transfer line to prevent condensation.

-

GC Separation: The mixture of decomposition products is separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection and Identification: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared with spectral libraries to identify the individual decomposition products.

Predicted Thermal Decomposition Pathway

While specific experimental data is lacking, the thermal decomposition of this compound is expected to proceed through pathways common to cyclic ketones. The presence of the fused benzene (B151609) ring will influence the stability and fragmentation patterns. A plausible, though hypothetical, decomposition pathway is illustrated below. The initial step would likely involve ring-opening of the seven-membered ring, followed by a series of fragmentation and rearrangement reactions.

Figure 3: Hypothetical Thermal Decomposition Pathway of this compound.

Conclusion

This technical guide has outlined the key methodologies and expected outcomes for the thermal analysis of this compound. While specific experimental data remains to be published, the protocols and hypothetical data presented herein provide a solid foundation for researchers and drug development professionals. A thorough understanding of the thermal stability and decomposition profile of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important synthetic intermediate. It is strongly recommended that experimental studies, as detailed in this guide, be conducted to obtain precise data for this compound.

Methodological & Application

Application Note: Synthesis and Antibacterial Evaluation of 1-Benzosuberone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[1][2][3] The 1-benzosuberone scaffold has emerged as a promising framework in medicinal chemistry due to its presence in various biologically active natural products and its wide range of pharmacological activities, including antibacterial, antifungal, and anti-cancer properties.[4][5][6] Derivatives of this compound have demonstrated potent antimicrobial effects, making them attractive candidates for the development of new antibiotics.[3][4] This document provides detailed protocols for the synthesis of novel amide derivatives of this compound and the subsequent evaluation of their antibacterial activity.

Synthesis of this compound Amide Derivatives (7a-j)

This section outlines a six-step synthesis process starting from commercially available this compound to yield novel amide derivatives. The key reactions involved include the insertion of a methylester group, a Suzuki reaction, saponification, and final amide bond formation.[6][7]

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Methyl Ester (Compound 2)

-

To a solution of this compound (1) in THF at 0°C, add sodium bis(trimethylsilyl)amide (NaHMDS).

-

Stir the mixture and add cyanoformate.

-

Allow the reaction to proceed for 2.5 hours to yield the corresponding methyl ester (2).[6]

-

-

Step 2: Synthesis of Triflate Derivative (Compound 3)

-

To a solution of compound 2 in THF at -78°C, add sodium bis(trimethylsilyl)amide.

-

Introduce N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2).

-

Allow the reaction mixture to warm to room temperature to yield the triflate derivative (3).[6]

-

-

Step 3: Suzuki Reaction (Compound 4)

-

Combine the triflate derivative (3) with 3-benzyloxy benzene (B151609) boric acid in diethoxymethane.

-

Add Pd2(dba)3 as a catalyst and a solution of Na2CO3 in water.

-

Heat the reaction mixture at 85°C for 16 hours to yield the Suzuki coupling product (4).[6]

-

-

Step 4: Saponification (Compound 5)

-

Dissolve compound 4 in a mixture of THF, methanol, and water.

-

Add lithium hydroxide (B78521) (LiOH) and heat the mixture at 110°C for 20 hours to yield the carboxylic acid (5).[6]

-

-

Step 5: Amide Bond Formation (Compounds 7a-j)

-

To a solution of carboxylic acid (5) in dichloromethane, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), and triethylamine.

-

Add the desired secondary amine (e.g., piperazine, morpholine) (6a-j).

-

Stir the reaction at room temperature for 16 hours to obtain the final amide derivatives (7a-j).[7]

-

-

Step 6: Purification and Characterization

Caption: General synthesis scheme for this compound amide derivatives.

Protocols for Antibacterial Activity Screening

The evaluation of the antibacterial potential of the synthesized compounds is performed in two stages: a primary qualitative screening using the agar (B569324) well diffusion method, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[8][9]

Experimental Protocol: Agar Well Diffusion Assay

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.[10]

-

Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of each synthesized derivative at a specific concentration into the wells. Use a standard antibiotic (e.g., Norfloxacin) as a positive control and the solvent (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours.[7]

-

Data Collection: Measure the diameter of the zone of complete inhibition in millimeters (mm). The size of the zone indicates the compound's antibacterial activity.[7][8]

Experimental Protocol: Broth Microdilution Assay (MIC Determination)

-

Preparation: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to each well.

-

Serial Dilution: Add 100 µL of the test compound solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, creating a range of concentrations.

-

Inoculation: Add 5 µL of the standardized bacterial suspension to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Application of 1-Benzosuberone in Anticancer Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzosuberone, a bicyclic aromatic ketone, has emerged as a promising scaffold in the discovery of novel anticancer agents. Its derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, primarily by targeting the tubulin-microtubule system. This document provides a comprehensive overview of the application of this compound in anticancer drug discovery, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The anticancer activity of this compound derivatives is predominantly attributed to their ability to inhibit tubulin polymerization. These compounds bind to the colchicine (B1669291) site on the β-subunit of tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to several downstream cellular consequences:

-

Mitotic Arrest: Disruption of the mitotic spindle formation prevents cells from progressing through the G2/M phase of the cell cycle, leading to cell cycle arrest.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

-

Vascular Disruption: Certain this compound analogues have also been identified as vascular disrupting agents (VDAs).[1] They selectively target and damage the established tumor vasculature, leading to a shutdown of blood supply to the tumor, resulting in extensive necrosis.[2] The proposed signaling pathway for VDA activity involves the activation of the RhoA kinase pathway, leading to changes in endothelial cell morphology and vascular collapse.[3]

Quantitative Data Summary

The anticancer efficacy of various this compound derivatives has been evaluated in numerous studies. The following table summarizes the reported half-maximal growth inhibitory concentrations (GI₅₀) and half-maximal inhibitory concentrations (IC₅₀) for tubulin polymerization.

| Compound | Cancer Cell Line | GI₅₀ Value | Tubulin Polymerization IC₅₀ | Citation(s) |

| 6-amino-1-(3′,4′,5′-trimethoxyphenyl) benzosuberene analogue | SK-OV-3 (Ovarian) | 33 pM | 1.2 µM | [4][5] |

| NCI-H460 (Lung) | Potent | Not specified | [4] | |

| DU-145 (Prostate) | Potent | Not specified | [4] | |

| Fluoro-benzosuberene analogue (KGP18 derivative) | NCI-H460 (Lung) | 5.47 nM | ~1.0 µM | [6] |

| Chloro-benzosuberene analogue | Not specified | Slightly less cytotoxic than fluoro-analogue | ~1.0 µM | [6] |

| Benzosuberene analogue 6 | NCI-60 panel | 34.6 µM (mean) | Not specified | [7] |

| Benzosuberene analogue 8 | NCI-60 panel | 14.7 µM (mean) | Not specified | [7] |

| Bis-trifluoromethyl analogue 74 | Not specified | Moderately cytotoxic | < 5 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to functionalized this compound derivatives involves a multi-step process:[4][6]

-

Wittig Olefination: Reaction of a substituted benzaldehyde (B42025) with a suitable phosphonium (B103445) ylide to form a stilbene (B7821643) derivative.

-

Reduction: Selective reduction of the double bond of the stilbene derivative, often using catalytic hydrogenation.

-

Ring-Closing Cyclization: Intramolecular Friedel-Crafts acylation of the resulting carboxylic acid using a strong acid catalyst, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), to form the core benzosuberone structure.[4][6]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

Tubulin Polymerization Inhibition Assay (Turbidity-based)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the change in turbidity (light scattering).[11][12]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound derivatives (dissolved in DMSO)

-

Positive control (e.g., Colchicine)

-

Temperature-controlled microplate reader

Protocol:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the change in absorbance over time to generate polymerization curves.

-

Calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound derivatives.

Caption: Proposed signaling pathway for VDA activity.

Caption: General workflow for evaluating this compound derivatives.

References

- 1. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]